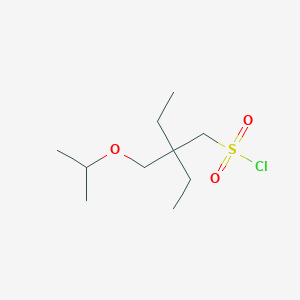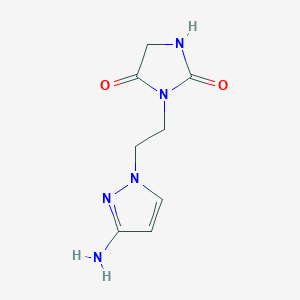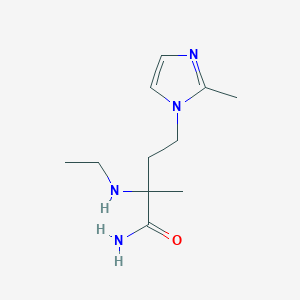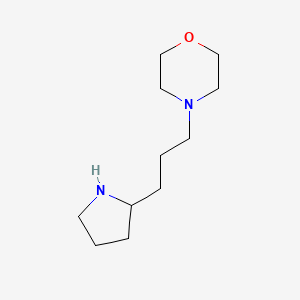
2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is a chemical compound with the following IUPAC name: 2-ethyl-2-[(2-methoxyethoxy)methyl]-1-butanesulfonyl chloride . It has a molecular weight of 272.79 g/mol.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves the reaction of 2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid+SOCl2→2-ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride+HCl
Industrial Production: While information on large-scale industrial production methods is limited, this compound is primarily synthesized in research laboratories for specific applications.
Analyse Chemischer Reaktionen
Reactivity: 2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is reactive due to its sulfonyl chloride functional group. It undergoes various reactions, including:
Nucleophilic substitution: Reacts with nucleophiles (e.g., amines) to form sulfonamides.
Hydrolysis: Cleavage of the sulfonyl chloride group by water to yield the corresponding sulfonic acid.
Alkylation: Reacts with alkylating agents to form alkyl sulfonates.
Nucleophilic substitution: Typically performed in polar solvents (e.g., DMF, DMSO) with a base (e.g., triethylamine).
Hydrolysis: Requires aqueous or alcoholic solutions of strong bases (e.g., NaOH, KOH).
Alkylation: Alkyl halides (e.g., alkyl bromides) are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields sulfonamides, while hydrolysis produces the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: For introducing sulfonyl groups into molecules.
Materials Science: In the preparation of functionalized polymers.
Wirkmechanismus
The exact mechanism of action remains context-dependent. its reactivity suggests involvement in covalent modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C10H21ClO3S |
|---|---|
Molekulargewicht |
256.79 g/mol |
IUPAC-Name |
2-ethyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-5-10(6-2,7-14-9(3)4)8-15(11,12)13/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
SMHKKSNOWUHKII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(COC(C)C)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)

![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)




